(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid
Description
(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid is a bicyclic secondary amine salt comprising a pyrrolo[1,2-a]pyrazine core with hydroxyl and oxalic acid functional groups. Its molecular formula is C₉H₁₆N₂O₅ (MW: 232.23–232.24) . The stereochemistry (7R,8aR) is critical for its biological interactions, as evidenced by its structural role in medicinal chemistry, particularly in enzyme inhibition and cancer therapeutics . This compound is commercially available from suppliers like Fisher Scientific and Aaron Chemicals, with purity ≥95% and storage recommendations at 2–8°C in dry conditions .
Properties
Molecular Formula |
C9H16N2O5 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(7R,8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;oxalic acid |
InChI |
InChI=1S/C7H14N2O.C2H2O4/c10-7-3-6-4-8-1-2-9(6)5-7;3-1(4)2(5)6/h6-8,10H,1-5H2;(H,3,4)(H,5,6)/t6-,7-;/m1./s1 |
InChI Key |
JVTWONPGZQKRTM-ZJLYAJKPSA-N |
Isomeric SMILES |
C1CN2C[C@@H](C[C@@H]2CN1)O.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CN2CC(CC2CN1)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid generally involves:
- Cyclization of appropriate precursors : Typically, a suitable diamine or amino alcohol is condensed with a diketone or equivalent to form the bicyclic pyrrolo-pyrazine core.
- Reduction and stereoselective control : Subsequent reduction steps and ring closure are conducted under conditions that favor the (7R,8aR) stereochemistry.
- Salt formation : The free base is reacted with oxalic acid in a stoichiometric 1:1 molar ratio to yield the oxalate salt, enhancing solubility and stability.
Detailed Synthetic Route and Reaction Conditions
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of amine precursor with diketone | Use of polar aprotic solvents (e.g., dimethylformamide or acetonitrile), temperature maintained at 0–5°C to control reaction rate | Prevents side reactions and ensures selectivity |
| 2 | Catalytic cyclization | Catalysts such as iron(III) chloride or manganese complexes facilitate bicyclic ring closure | Catalyst choice influences yield and stereochemistry |
| 3 | Reduction | Sodium borohydride or equivalent reducing agents applied under controlled pH | Reduces intermediate imines or ketones to hydroxyl derivatives |
| 4 | Salt formation | Addition of oxalic acid in equimolar amounts at ambient temperature | Forms stable oxalate salt, improves aqueous solubility |
Industrial Scale-Up and Advanced Techniques
- Continuous flow reactors : Employed for large-scale synthesis to maintain consistent reaction parameters, improve safety, and increase throughput.
- Microwave-assisted synthesis : Used to accelerate reaction times and improve yields by providing uniform heating and enhanced reaction kinetics.
Chemical Reaction Analysis
Types of Reactions Involved
- Condensation : Formation of the bicyclic core from amine and diketone.
- Reduction : Conversion of ketone or imine intermediates to hydroxyl groups.
- Salt formation : Acid-base reaction between the free base and oxalic acid.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Condensation | Amine precursor, diketone | 0–5°C, polar aprotic solvent | Formation of bicyclic intermediate |
| Cyclization catalyst | FeCl3, Mn complexes | Ambient temperature | Facilitates ring closure |
| Reduction | NaBH4, mild acid/base | Controlled pH, room temperature | Hydroxylation at C7 |
| Salt formation | Oxalic acid | Room temperature, stoichiometric | Stable oxalate salt |
Characterization and Quality Control
Structural Confirmation
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton and carbon NMR confirm ring structure and hydroxyl substitution, with characteristic chemical shifts for pyrrolo-pyrazine ring protons (δ 3.2–4.1 ppm) and oxalic acid protons (δ 5.8–6.2 ppm).
- Infrared (IR) Spectroscopy : Identifies hydroxyl groups (3200–3600 cm⁻¹) and amine functionalities (1550–1650 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peak at m/z 143.1 for the free base and presence of oxalate adducts.
- Chiral High-Performance Liquid Chromatography (HPLC) : Ensures stereochemical purity using cellulose-based columns and specific mobile phases.
- Circular Dichroism (CD) Spectroscopy : Validates optical activity corresponding to (7R,8aR) stereochemistry.
Purity and Stability Parameters
| Parameter | Value/Condition | Notes |
|---|---|---|
| Purity | ≥97% (commercial grade) | Verified by HPLC |
| Storage | 2–8°C, protected from light | Prevents degradation |
| Stability | Degrades above 40°C; sensitive to alkaline pH (>8) | Use buffered solutions pH 4–6 |
Summary Table: Preparation Methods Overview
| Aspect | Details |
|---|---|
| Starting Materials | Suitable amine and diketone precursors |
| Solvents | Polar aprotic (DMF, acetonitrile) |
| Catalysts | Iron(III) chloride, manganese complexes |
| Temperature Control | 0–5°C during cyclization |
| Reduction Agents | Sodium borohydride |
| Salt Formation | Oxalic acid, 1:1 molar ratio |
| Scale-Up Methods | Continuous flow reactors, microwave-assisted synthesis |
| Characterization Techniques | NMR, IR, HRMS, chiral HPLC, CD spectroscopy |
| Purity | ≥97% |
| Storage Conditions | 2–8°C, protected from light |
Chemical Reactions Analysis
Types of Reactions
(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrrolo[1,2-a]pyrazine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, alkylating agents for introducing alkyl groups.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential bioactivity. Studies have investigated its interactions with various biological targets, including enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine
In medicine, (7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid is being explored for its therapeutic potential. Preliminary research suggests that it may have anti-inflammatory, antimicrobial, or anticancer properties. Further studies are needed to fully understand its pharmacological effects and potential clinical applications.
Industry
Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers. Additionally, it may serve as a precursor for the synthesis of high-value chemicals and intermediates.
Mechanism of Action
The mechanism of action of (7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity.
Receptors: It may interact with cell surface or intracellular receptors, influencing signal transduction pathways and cellular responses.
Proteins: The compound can bind to various proteins, affecting their structure and function, and ultimately altering biological processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity
- Oxalic Acid Salt : Enhances solubility and crystallinity compared to free bases, facilitating formulation in drug development .
- Benzyl Group : Increases lipophilicity (logP), improving membrane permeability for CNS-targeted applications .
- Fluorine Substitution : Reduces metabolic degradation via cytochrome P450 inhibition, extending half-life .
- Diketopiperazines (e.g., cyclo(L-Pro-L-Tyr)) : Exhibit antifungal and plant growth-promoting activities due to rigid bicyclic conformations .

Anticancer Potential
The oxalic acid salt derivative was investigated in a 2023 patent as part of a XIAP/cIAP inhibitor scaffold. While the parent compound showed weak binding (IC₅₀ >30 μM), structural optimization of substituents (e.g., fluorination or benzylation) improved potency .
Biocontrol and Agricultural Use
Cyclo(L-Pro-L-Val) and cyclo(L-Pro-L-Tyr) from Streptomyces sp. MUM212 demonstrated synergistic antifungal activity in strawberries, attributed to their ability to chelate metals and scavenge radicals .
Pharmacokinetic Studies
Fluorinated analogs (e.g., (7S,8aR)-7-fluoro derivatives) exhibited 40% higher plasma stability in rodent models compared to non-fluorinated counterparts, highlighting the impact of halogenation on drug-like properties .
Biological Activity
(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties based on recent studies and findings.
- Molecular Formula: C₈H₁₃N₂O₂
- Molecular Weight: 171.20 g/mol
- IUPAC Name: (7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that octahydropyrrolo derivatives exhibit significant antimicrobial properties. A study demonstrated that these compounds could inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
2. Antioxidant Properties
Oxalic acid derivatives have shown potential as antioxidants. A study focusing on the effects of oxalic acid on enzyme activities in house bees revealed that it influences antioxidant enzyme levels such as catalase and glutathione S-transferase. The findings suggest a protective role against oxidative stress in biological systems .
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on certain enzymes. For instance:
- Cholinesterase Inhibition: It has been noted for its ability to inhibit cholinesterase activity which is crucial in treating neurodegenerative diseases.
- Aldose Reductase Activity: Studies indicate potential for managing diabetic complications through aldose reductase inhibition.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antibiotics tested various derivatives of octahydropyrrolo compounds against pathogenic bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing strong antibacterial activity.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 16 | E. coli |
| Compound B | 32 | S. aureus |
| Compound C | 64 | Pseudomonas aeruginosa |
Case Study 2: Antioxidant Activity
In a controlled experiment involving honeybee models treated with oxalic acid:
- Enzymatic Activity: Significant increases were observed in catalase and glutathione S-transferase activities post-treatment.
| Time Post-Treatment (h) | Catalase Activity (U/mg protein) | GST Activity (U/mg protein) |
|---|---|---|
| 0 | 5.0 | 2.5 |
| 24 | 8.5 | 4.0 |
| 48 | 9.0 | 5.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

